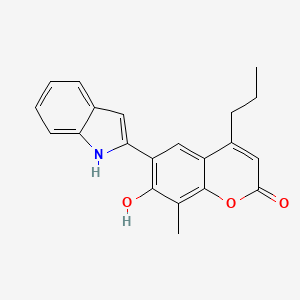
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene core substituted with ethoxy, methoxy, and phenyl groups, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-2-naphthoic acid, followed by amide formation with aniline under appropriate conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with potential antimicrobial and anticancer activities.
Uniqueness
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
462069-54-1 |
|---|---|
Formule moléculaire |
C27H25NO4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25NO4/c1-4-32-22-12-10-18(11-13-22)23-15-20(27(29)28-21-8-6-5-7-9-21)14-19-16-25(30-2)26(31-3)17-24(19)23/h5-17H,4H2,1-3H3,(H,28,29) |
Clé InChI |
CQRYVGIOUBBYEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14955475.png)
![Di-tert-butyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955476.png)
![(2E)-6-(4-methoxybenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14955477.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide](/img/structure/B14955493.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)


![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14955536.png)
![2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B14955539.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14955549.png)
![(2Z)-6-[(3,4-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B14955554.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14955562.png)
![2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide](/img/structure/B14955566.png)
